molecular formula C10H15NO B15330802 2-Isopropyl-6-methoxyaniline

2-Isopropyl-6-methoxyaniline

Cat. No.: B15330802
M. Wt: 165.23 g/mol
InChI Key: TUMJJUBLXRLUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-methoxyaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with isopropyl and methoxy groups at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-methoxyaniline typically involves the nitration of a suitable aromatic precursor followed by reduction. One common method is the nitration of 2-isopropyl-6-methoxybenzene, followed by reduction of the nitro group to an amine. This can be achieved using catalytic hydrogenation or chemical reduction with reagents like iron and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-6-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Isopropyl-6-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Isopropyl-6-methoxyphenol: Similar structure but with a hydroxyl group instead of an amine.

    2-Isopropyl-6-methoxybenzoic acid: Contains a carboxyl group instead of an amine.

    2-Isopropyl-6-methoxytoluene: Contains a methyl group instead of an amine.

Uniqueness: The amine group also provides a site for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methoxy-6-propan-2-ylaniline

InChI

InChI=1S/C10H15NO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,11H2,1-3H3

InChI Key

TUMJJUBLXRLUNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.